molecular formula C29H31N3O2S2 B11971107 3-Cyclohexyl-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one

3-Cyclohexyl-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11971107
M. Wt: 517.7 g/mol
InChI Key: GKLZLEJUWXAYIC-ONUIUJJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-Cyclohexyl-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by:

  • A 2-thioxo-1,3-thiazolidin-4-one core, which is a privileged scaffold in medicinal chemistry due to its diverse bioactivity .
  • A cyclohexyl substituent at position 3, which enhances lipophilicity and may influence receptor binding .
  • A pyrazole ring at position 5, functionalized with a 4-(2-methylpropoxy)phenyl group and a phenyl group.

Synthetic routes for analogous thiazolidinones involve:

Condensation of thiocarbonylbisthioglycolic acid with hydrazide intermediates .

Reaction with aldehydes to introduce arylidene substituents at position 5, as seen in related compounds .

Properties

Molecular Formula

C29H31N3O2S2

Molecular Weight

517.7 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H31N3O2S2/c1-20(2)19-34-25-15-13-21(14-16-25)27-22(18-31(30-27)23-9-5-3-6-10-23)17-26-28(33)32(29(35)36-26)24-11-7-4-8-12-24/h3,5-6,9-10,13-18,20,24H,4,7-8,11-12,19H2,1-2H3/b26-17-

InChI Key

GKLZLEJUWXAYIC-ONUIUJJFSA-N

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4)C5=CC=CC=C5

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C4CCCCC4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

The synthesis of 3-Cyclohexyl-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of hydrazine with an appropriate diketone to form the pyrazole ring.

    Introduction of the phenyl groups: The phenyl groups are introduced through a Friedel-Crafts acylation reaction.

    Formation of the thiazolidinone ring: This involves the reaction of a thiourea derivative with a haloketone.

    Final assembly: The final step involves the condensation of the intermediate compounds to form the target molecule.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-Cyclohexyl-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, where nucleophiles like amines or thiols can replace the leaving groups.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form larger, more complex molecules.

Scientific Research Applications

3-Cyclohexyl-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The table below highlights key structural differences and their implications:

Compound Name / ID Position 3 Substituent Position 5 Substituent Key Functional Groups Bioactivity (Reported) Reference
Target Compound Cyclohexyl Pyrazole with 4-(2-methylpropoxy)phenyl and phenyl groups 2-thioxo, methylpropoxy Not explicitly reported
3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one 4-Methylphenyl None (simple thiazolidinone) 2-thioxo Antimicrobial
3-(4-Methylcoumarin-7-yloxyacetylamino)-2-thioxo-1,3-thiazolidin-4-one Coumarin-acetylamino 5-Arylidene derivatives Coumarin, 2-thioxo Antimicrobial (Gram+/- bacteria)
(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenylpyrazol-4-yl)methylene]-3-(2-phenylethyl)-...-4-one 2-Phenylethyl Pyrazole with 4-chlorobenzyloxy group Chlorobenzyloxy, 2-thioxo Not reported
(2Z,5Z)-5-(4-Methoxycyclohexa-2,4-dien-1-ylidene)-2-(phenylimino)-3-propyl-...-4-one (Compound 16) Propyl 4-Methoxycyclohexadienylidene Methoxy, cyclohexadienylidene Anti-inflammatory
N-[2-(4-Methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide 4-Methylphenyl Benzamide Benzamide Antitumor (renal adenocarcinoma)

Key Observations:

  • Position 3 Substituents: Cyclohexyl (target) vs. phenylethyl or coumarin-acetylamino groups influence steric bulk and lipophilicity. Cyclohexyl may improve membrane permeability compared to aromatic substituents.
  • 2-Thioxo Group : Common across all analogs; critical for hydrogen bonding and electronic interactions .
Antimicrobial Activity
  • Coumarin-thiazolidinone hybrids (e.g., compound 4 in ) showed activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8–32 µg/mL. The coumarin moiety likely enhances DNA gyrase inhibition.
  • Pyrazole-containing analogs (e.g., compound 4j in ) exhibited moderate antimicrobial effects, suggesting the pyrazole’s role in broadening activity spectra.
Anti-inflammatory Activity
  • Compound 16 () demonstrated 78% paw edema inhibition (vs. indomethacin’s 82%) due to its methoxycyclohexadienylidene group. The target’s cyclohexyl group may similarly modulate COX-2 or NF-κB pathways.
Anticancer Activity
  • Benzamide-substituted thiazolidinones () induced G1 cell cycle arrest in renal adenocarcinoma cells (769-P) with IC₅₀ values of 12–18 µM. The target’s pyrazole and methylpropoxy groups may alter apoptosis induction mechanisms.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : Cyclohexyl (LogP ~3.5) vs. coumarin (LogP ~2.8) substituents suggest improved blood-brain barrier penetration for the target compound.
  • Solubility : The 2-methylpropoxy group in the target may reduce aqueous solubility compared to chlorobenzyloxy analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.